2,5-Dichloro-4-methoxybenzene-1-sulfonamide
Description
2,5-Dichloro-4-methoxybenzene-1-sulfonamide (CAS No.: 35517-57-8) is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, a methoxy group at position 4, and a sulfonamide functional group at position 1. Its molecular formula is C₆H₁₁Cl₂NO₃S, with a molecular weight of 182.67 g/mol and a reported purity of 95% . The compound’s structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor-targeting agents.
Properties
IUPAC Name |
2,5-dichloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUCWSSCYXNPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2,5-dichloro-4-methoxybenzene. This can be achieved through the reaction of 2,5-dichloro-4-methoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methoxybenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and sulfonamide) makes the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride may be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
2,5-Dichloro-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
4-Methoxybenzenesulfonohydrazide
- Structure : Lacks chlorine substituents; features a hydrazide (-NH-NH₂) group instead of a sulfonamide (-SO₂-NH₂).
- Synthesis : Derived from 4-methoxybenzenesulfonyl chloride and hydrazine at 0°C in THF .
- Key Differences :
- The absence of chlorine substituents reduces electronegativity and steric bulk compared to 2,5-dichloro-4-methoxybenzene-1-sulfonamide.
- The hydrazide group may alter hydrogen-bonding capacity and metabolic stability.
T-478 (N-[(2S)-1-([1,4′-bipiperidin]-1′-yl)-1-oxopropan-2-yl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide)
- Structure: Incorporates the target sulfonamide as a substructure but adds a bipiperidinyl-propanoyl moiety.
- Function : Acts as a selective serotonin reuptake inhibitor (SSRI) candidate due to enhanced binding affinity from the bipiperidinyl group .
- Key Differences: Increased molecular weight (~500 g/mol) improves target specificity but may reduce blood-brain barrier permeability.
Morpholin-4-ylpyrimidine Sulfonamides
- Structure : Example: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide.
- Key Differences: Substitution with morpholine and pyrimidine rings enhances π-stacking and hydrogen-bonding interactions.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The dichloro substitution in the target compound increases LogP (2.1 vs. 1.5 for 4-methoxybenzenesulfonohydrazide), enhancing membrane permeability .
- Metabolic Stability : Sulfonamides generally exhibit higher stability than hydrazides, which are prone to hydrolysis .
Biological Activity
2,5-Dichloro-4-methoxybenzene-1-sulfonamide, also known as sulfonamide derivative, is an organic compound characterized by its unique chemical structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzene ring with two chlorine atoms at the 2 and 5 positions, a methoxy group at the 4 position, and a sulfonamide group. This specific arrangement contributes to its reactivity and biological properties.
| Structural Features | Description |
|---|---|
| Benzene Ring | Core structure with substitutions |
| Chlorine Atoms | Enhances lipophilicity and biological activity |
| Methoxy Group | Modulates electronic properties |
| Sulfonamide Group | Key functional group for biological activity |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways.
- Anticancer Potential : Studies suggest that sulfonamides can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells.
- Antiviral Effects : Some derivatives have shown promise in antiviral applications, particularly against RNA viruses.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes critical for microbial survival, such as dihydropteroate synthase.
- Receptor Modulation : The compound may bind to specific receptors in cells, altering signaling pathways that lead to various physiological responses.
- Cell Cycle Interference : By affecting the mechanisms governing cell division, this compound can inhibit tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound or similar compounds:
- A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
- In anticancer research, one derivative was found to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, showcasing a strong selectivity index compared to non-cancerous cell lines .
- Pharmacokinetic studies revealed that systemic dosing of related compounds resulted in measurable tissue levels in animal models, indicating potential for therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzenesulfonamide | Methoxy group on benzene | Antibacterial properties |
| 2-Chloro-N-(4-methylphenyl)benzenesulfonamide | Methyl group instead of methoxy | Different binding affinities |
| N-(4-Acetylphenyl)-2,5-dichloro-4-methoxybenzene | Acetyl group addition | Potentially enhanced lipophilicity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
